molecular formula C21H20FN3O4S B2940783 methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1105228-01-0

methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No. B2940783
CAS RN: 1105228-01-0
M. Wt: 429.47
InChI Key: VVXMLOKMFBSHNW-UHFFFAOYSA-N
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Description

Methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C21H20FN3O4S and its molecular weight is 429.47. The purity is usually 95%.
The exact mass of the compound methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Pyrazole derivatives are actively researched for their potential in novel drug discovery due to their diverse biological properties. Studies have focused on synthesizing and evaluating the efficacy of these compounds through various biological assays, including antioxidant, anti-cancer, anti-inflammatory, and antimicrobial activities. For example, one study detailed the synthesis of novel pyrazole carbaldehyde derivatives and evaluated their anti-breast cancer and anti-inflammatory properties through molecular docking studies, highlighting their potential as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Synthesis and Structural Analysis

Research has also focused on the synthesis of new pyrazole derivatives and their structural characterization. These studies aim to enhance the understanding of the compound's chemical behavior and stability, which is crucial for developing effective therapeutic agents. For instance, the synthesis and characterization of new pyrazole derivatives, exploring their crystal structure and computational studies, provide insights into the stability and reactivity of these compounds (Shen, Huang, Diao, & Lei, 2012).

Anticancer and Antimicrobial Activities

Several pyrazole derivatives have been synthesized and tested for their cytotoxicity against various cancer cell lines, revealing some compounds with significant inhibitory activities. These studies not only showcase the potential of pyrazole derivatives as anticancer agents but also contribute to the understanding of their mechanism of action at the molecular level (Alam et al., 2016). Additionally, the antimicrobial activities of these compounds against different pathogenic strains have been evaluated, indicating their potential as pharmaceutical drugs to combat microbial resistance (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

methyl 6-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-3-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S/c1-29-21(26)16-10-17(12-2-3-12)23-20-18(16)19(13-4-6-14(22)7-5-13)24-25(20)15-8-9-30(27,28)11-15/h4-7,10,12,15H,2-3,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXMLOKMFBSHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C4=CC=C(C=C4)F)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

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